molecular formula C15H10ClNO B14762773 3-Benzylidene-6-chloroindolin-2-one

3-Benzylidene-6-chloroindolin-2-one

Cat. No.: B14762773
M. Wt: 255.70 g/mol
InChI Key: YIFCXPKLWPWAQV-JYRVWZFOSA-N
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Description

3-Benzylidene-6-chloroindolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a benzylidene group at the 3-position and a chlorine atom at the 6-position of the indolin-2-one core. It is known for its diverse applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-6-chloroindolin-2-one can be achieved through various methods. One of the most common methods is the Knoevenagel condensation reaction, which involves the reaction of 6-chlorooxindole with benzaldehyde in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.

Another method involves the palladium-catalyzed intramolecular hydroarylation of N-arylpropiolamides . This method provides a more efficient and selective route to the desired product.

Industrial Production Methods

Industrial production of this compound often employs the Knoevenagel condensation due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-6-chloroindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: 3-Benzyl-6-chloroindolin-2-one.

    Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzylidene-6-chloroindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylidene-6-chloroindolin-2-one involves its interaction with various molecular targets. In biological systems, it is known to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylideneindolin-2-one: Lacks the chlorine atom at the 6-position.

    6-Chloroindolin-2-one: Lacks the benzylidene group at the 3-position.

    3-Benzylidene-5-chloroindolin-2-one: Chlorine atom is at the 5-position instead of the 6-position.

Uniqueness

3-Benzylidene-6-chloroindolin-2-one is unique due to the presence of both the benzylidene group and the chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

(3Z)-3-benzylidene-6-chloro-1H-indol-2-one

InChI

InChI=1S/C15H10ClNO/c16-11-6-7-12-13(15(18)17-14(12)9-11)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)/b13-8-

InChI Key

YIFCXPKLWPWAQV-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=C(C=C(C=C3)Cl)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

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